Lipophilicity and Predicted Membrane Permeability vs. 3,4-Difluoroaniline and 2-Methoxy-3,4-difluoroaniline
The logP (octanol-water partition coefficient) of 2-Ethoxy-3,4-difluoroaniline is calculated to be 2.13, representing a moderate increase in lipophilicity compared to the parent 3,4-difluoroaniline (logP = 1.97-2.13) . This increase is attributable to the ethoxy substituent. In contrast, the methoxy analog (2-methoxy-3,4-difluoroaniline) has a lower calculated solubility (0.53 g/L) . The ethoxy group provides a balance between hydrophobicity and solubility, which is crucial for optimizing drug-like properties.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.13 |
| Comparator Or Baseline | 3,4-Difluoroaniline (LogP = 1.97-2.13) |
| Quantified Difference | Target compound is at the upper end or slightly exceeds the range of the parent compound. |
| Conditions | Calculated using consensus logP models. |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability of drug candidates derived from this building block, making it a preferable starting material for CNS-targeting or cell-permeable compounds.
